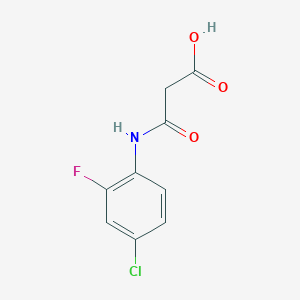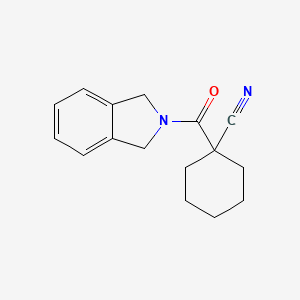
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide, commonly known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.44 g/mol.
作用机制
BOP acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue of the enzyme, thereby preventing the substrate from binding to the enzyme. BOP has a high affinity for the active site of proteases, which makes it a potent inhibitor.
Biochemical and Physiological Effects:
BOP has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit cancer cell growth and metastasis by blocking the activity of proteases involved in tumor invasion and angiogenesis. BOP has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, BOP has been shown to have anti-inflammatory properties by inhibiting the activity of proteases involved in the inflammatory response.
实验室实验的优点和局限性
BOP has several advantages for lab experiments, including its high potency as a protease inhibitor and its ability to inhibit multiple proteases. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, BOP has some limitations, such as its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research of BOP. One potential direction is the development of BOP-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of BOP's potential use in the treatment of other diseases such as inflammation, thrombosis, and viral infections. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of BOP and its potential toxicity in vivo. Additionally, the development of more potent and selective protease inhibitors based on BOP is an area of future research.
合成方法
The synthesis of BOP involves the reaction of 3-piperidin-4-ylpropan-1-amine with 2-amino-5-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The product is then purified through column chromatography to obtain pure BOP.
科学研究应用
BOP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It is a potent inhibitor of proteases such as chymotrypsin, trypsin, and thrombin, which play a crucial role in various diseases such as cancer, inflammation, and thrombosis. BOP has shown promising results in the inhibition of cancer cell growth and metastasis in various in vitro and in vivo studies. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain.
属性
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14(4-1-10-5-7-16-8-6-10)17-11-2-3-13-12(9-11)18-15(20)21-13/h2-3,9-10,16H,1,4-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXWRFCWMKWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)NC2=CC3=C(C=C2)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-piperidin-4-ylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


